N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an ortho-substituted arylboronate ester featuring a methyl group on the aniline nitrogen and a pinacol boronate group at the 2-position of the benzene ring. Key properties include moderate steric hindrance from the ortho-substituted boronate group and electronic modulation by the N-methyl substituent.
Properties
IUPAC Name |
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZMURCPCTKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160686-01-0 | |
| Record name | N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of an appropriate amine with a boronic ester precursor. One common method involves the use of N-methylbenzenamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its ability to form stable boron-oxygen bonds. This property makes it highly reactive in various chemical reactions, particularly in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Steric Effects
Ortho vs. Para Substitution :
The target compound’s boronate group is at the ortho position, whereas derivatives like N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (para-substituted) exhibit reduced steric hindrance, enhancing their reactivity in cross-coupling reactions . Ortho substitution may lower yields in coupling reactions due to steric clashes with catalysts .- N-Substituent Variations: N-Methyl vs. N-Ethyl vs. N-Isopropyl: Bulkier groups (e.g., N-Isopropyl-4-(4,4,5,5-tetramethyl...)aniline) reduce solubility in polar solvents but improve thermal stability .
Physical and Spectroscopic Properties
- Molecular Weight and Solubility: Target Compound: Estimated molecular weight ~261.1 g/mol (based on C₁₃H₁₉BNO₂). N,N-Diethyl-4-(...)aniline (CAS 920304-57-0): Higher molecular weight (275.20 g/mol) and lipophilicity, making it less soluble in aqueous media .
NMR Characteristics :
- The target compound’s ¹H NMR would show a singlet for the pinacol methyl groups (~1.3 ppm) and a downfield shift for the ortho-substituted aromatic proton due to boron’s electron-withdrawing effect. In contrast, para-substituted analogs (e.g., tert-Butyl [4-(...)phenyl]carbamate) exhibit simpler splitting patterns .
Biological Activity
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound that has garnered interest due to its potential biological activities. The unique structure of this compound allows it to interact with biological systems in ways that are being actively researched. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a dioxaborolane moiety that is known for its stability and reactivity in biological contexts. The presence of the aniline group contributes to its potential interactions with various biological targets.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various pathogens. For instance, derivatives of boron compounds have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus .
- Anticancer Properties : Compounds containing the dioxaborolane structure have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines while sparing normal cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a related compound showing MIC values ranging from 4–8 μg/mL against resistant strains of bacteria. This suggests that this compound may have similar or enhanced properties .
- Inhibition of Cancer Cell Growth : In vitro studies on analogs indicated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with IC50 values around 0.126 μM. These findings highlight the potential for this compound in cancer therapeutics .
Data Tables
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Cell Line |
|---|---|---|---|
| Antimicrobial (MRSA) | 4–8 | - | - |
| Anticancer (MDA-MB-231) | - | 0.126 | Triple-Negative Breast Cancer |
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the boron atom plays a critical role in molecular interactions that disrupt cellular processes in target organisms or cells.
Safety and Toxicity
While initial studies indicate promising biological activity, safety profiles must be established through further toxicological assessments. Compounds with similar structures have shown acceptable toxicity levels in vivo at high doses; however, specific studies on this compound are necessary to confirm these results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
